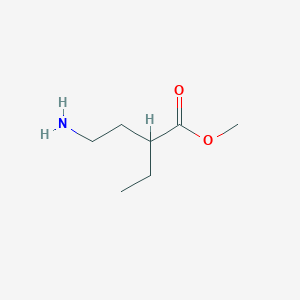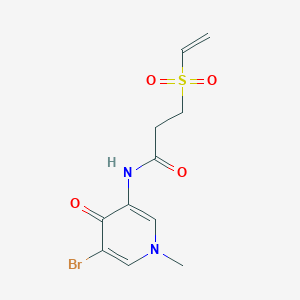
N-(1,3-苯并噻唑-5-基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
科学研究应用
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and others . Therefore, the targets can vary depending on the specific derivative and its biological activity.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide with its targets would need further investigation.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The exact pathways affected by N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide would need further investigation.
Result of Action
Benzothiazole derivatives are known to have various effects at the molecular and cellular level due to their wide range of biological activities . The exact effects of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide would need further investigation.
生化分析
Biochemical Properties
N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, which play a role in regulating cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and modulating the biochemical pathways they control.
Cellular Effects
The effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects the expression of genes involved in the inflammatory response, thereby reducing inflammation . The impact on cellular metabolism includes altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins . These interactions can lead to changes in gene expression, resulting in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, such as reducing inflammation and inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound is effective up to a certain dose, beyond which its efficacy decreases and toxicity increases .
Metabolic Pathways
N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . This interaction can lead to changes in metabolic flux and metabolite levels within the cell . Additionally, this compound can influence the activity of other metabolic enzymes, leading to alterations in the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins within the cell, influencing its localization and accumulation . The distribution of this compound within tissues can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The localization of this compound within specific subcellular compartments can enhance its efficacy and reduce its toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
相似化合物的比较
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities, such as anti-cancer and anti-microbial properties.
Benzothiazole sulfonamides: Known for their enzyme inhibitory activity and potential therapeutic applications.
Benzothiazole carboxamides: Investigated for their anti-inflammatory and anti-tubercular properties.
Uniqueness
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 2-position of the benzamide moiety enhances its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.
属性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVUKEKTPTZPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2596497.png)


![2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE](/img/structure/B2596502.png)
![3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2596503.png)



![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)


![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)
![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)
